2-Chloro-3-(2-chloroethyl)quinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3-(2-chloroethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N/c12-6-5-9-7-8-3-1-2-4-10(8)14-11(9)13/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRIWJKFYUSCOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356153 | |
| Record name | 2-chloro-3-(2-chloroethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62595-04-4 | |
| Record name | 2-chloro-3-(2-chloroethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2 Chloro 3 2 Chloroethyl Quinoline and Its Analogs
Established Synthetic Routes and Strategies for Quinoline (B57606) Core Formation
The construction of the fundamental quinoline skeleton is a well-established area of organic synthesis, with several named reactions providing versatile entry points to this heterocyclic system. Following the core formation, targeted reactions are employed to introduce the specific substituents found in 2-Chloro-3-(2-chloroethyl)quinoline.
Cyclization Reactions for Quinoline Ring Synthesis (e.g., Skraup Synthesis)
The Skraup synthesis is a cornerstone method for the preparation of quinolines. In its classic form, the reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene. researchgate.netmdpi.com The process begins with the dehydration of glycerol by sulfuric acid to form acrolein. researchgate.net This is followed by a Michael addition of the aniline to the acrolein. The resulting intermediate then undergoes cyclization and subsequent oxidation to yield the quinoline ring system. chemijournal.com
The reaction is known for being vigorous, and moderators like ferrous sulfate are often used. researchgate.net The Skraup synthesis and its variations, such as the Doebner-von Miller reaction, are robust methods for accessing a wide range of substituted quinolines, depending on the starting aniline. chemijournal.com
| Reaction Name | Key Reactants | Product | Reference |
| Skraup Synthesis | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent (e.g., Nitrobenzene) | Quinoline | researchgate.netmdpi.comchemijournal.com |
| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl Compound | Substituted Quinoline | chemijournal.com |
| Combes Synthesis | Aniline, β-Diketone | Substituted Quinoline | chemijournal.com |
Methodologies for Installing Chloro- and Chloroethyl Substituents
The synthesis of this compound typically begins with a precursor molecule, 2-chloro-3-formylquinoline. This key intermediate is commonly synthesized from substituted acetanilides via the Vilsmeier-Haack reaction. chemijournal.comorientjchem.org This reaction uses a Vilsmeier reagent, prepared from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect a cyclization of the acetanilide, resulting in the formation of the 2-chloro-3-formylquinoline structure in a single step. chemijournal.comnih.gov
Chain Extension: A Wittig-type reaction, specifically using methoxymethylenetriphenylphosphorane ((CH₃OCH)PPh₃), can be employed. This reagent reacts with the aldehyde at the 3-position to form an enol ether. wikipedia.org
Hydrolysis: The resulting enol ether is then hydrolyzed under acidic conditions to yield the one-carbon extended aldehyde, 2-chloro-3-(ethanal)quinoline.
Reduction: This new aldehyde is subsequently reduced to the corresponding primary alcohol, 2-chloro-3-(2-hydroxyethyl)quinoline, using a standard reducing agent such as sodium borohydride (NaBH₄). nih.gov
Chlorination: The final step is the conversion of the primary alcohol to the desired chloroethyl group. This is a classic transformation that can be achieved using a variety of chlorinating agents, with thionyl chloride (SOCl₂) being a common and effective choice.
This sequence of reactions provides a logical pathway from the readily accessible 2-chloro-3-formylquinoline to the target molecule.
Derivatization and Functionalization Approaches for this compound
The chemical character of this compound is defined by its two electrophilic carbon centers: the carbon atom at the 2-position of the quinoline ring and the terminal carbon of the ethyl side chain. Both attached chlorine atoms act as leaving groups, enabling a range of chemical transformations, particularly through nucleophilic substitution reactions.
Chemical Reactivity and Transformation Pathways
The molecule possesses two distinct sites for nucleophilic attack. The chlorine atom at the C2 position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SₙAr). Aromatic rings are typically electron-rich, but the electronegative nitrogen atom in the quinoline ring withdraws electron density, making the C2 and C4 positions electrophilic and thus susceptible to this type of reaction. ias.ac.in
Simultaneously, the chloroethyl side chain behaves as a typical primary alkyl halide. The chlorine atom is attached to an sp³-hybridized carbon and can be displaced by nucleophiles through either an Sₙ1 or, more likely for a primary halide, an Sₙ2 mechanism. nih.govnih.gov This dual reactivity allows for selective or exhaustive substitution, depending on the reaction conditions and the nucleophile used.
Nucleophilic Substitution Reactions Involving Halogen Groups
The chlorine atom at the C2 position is particularly activated towards nucleophilic aromatic substitution. mdpi.comias.ac.in This reactivity allows for the introduction of a wide array of functional groups by displacing the chloride ion. Common nucleophiles used in these reactions include:
Amines: Reaction with primary or secondary amines can introduce substituted amino groups at the C2 position.
Alkoxides and Thiolates: Nucleophiles such as sodium methoxide or sodium thiophenoxide can be used to form the corresponding ethers and thioethers.
Azides: Sodium azide can be used to introduce an azido group, which can be further transformed, for example, into an amine via reduction. researchgate.net
The relative reactivity of the 2-chloro versus the 4-chloro position in quinolines has been a subject of study, with the C2 position often showing high reactivity towards nucleophiles. ias.ac.in
Modifications of the Chloroethyl Side Chain
The terminal chlorine on the 3-(2-chloroethyl) side chain behaves as a primary alkyl chloride and is susceptible to nucleophilic substitution, primarily via an Sₙ2 pathway. nih.gov This reaction involves a backside attack by a nucleophile, leading to the displacement of the chloride ion. nih.gov The rate and success of this substitution are influenced by the strength of the nucleophile and steric hindrance around the reaction center. nih.gov
A wide range of nucleophiles can be employed to modify this side chain, leading to diverse analogs. Examples include:
Cyanide: Introduction of a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
Amines: Formation of secondary or tertiary amines by reaction with primary or secondary amines, respectively.
Hydroxide: Conversion to the corresponding primary alcohol, 2-chloro-3-(2-hydroxyethyl)quinoline.
Isocyanide: Isocyanides can act as versatile nucleophiles in Sₙ2 reactions with alkyl halides.
The selective reaction at either the C2-chloro position or the chloroethyl side chain can potentially be controlled by carefully choosing the reaction conditions and the nature of the nucleophile.
Strategies for Introducing Additional Substituents on the Quinoline Nucleus
The introduction of substituents onto the quinoline core is crucial for modulating the physicochemical and biological properties of the resulting molecules. Several strategies have been developed for this purpose, ranging from classical cyclization reactions to modern transition-metal-catalyzed C-H functionalization.
One of the most powerful methods for introducing a formyl group, a versatile handle for further transformations, is the Vilsmeier-Haack reaction . researchgate.netchemijournal.comchemijournal.comijsr.netijpcbs.com This reaction typically involves treating an N-arylacetamide with the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to yield a 2-chloro-3-formylquinoline. researchgate.netchemijournal.comchemijournal.com The reaction proceeds through an electrophilic substitution of an activated aromatic ring with a halomethyleniminium salt, followed by cyclization and hydrolysis. ijpcbs.com The resulting 2-chloro-3-formylquinoline is a key intermediate where both the chloro and formyl groups can be further manipulated. For instance, the formyl group can be converted into a cyano or an alkoxycarbonyl group. researchgate.net
Transition-metal-catalyzed C-H activation has emerged as a highly efficient and atom-economical strategy for the direct functionalization of the quinoline ring. nih.govacs.orgnih.govacs.orgrsc.org This approach allows for the introduction of aryl, alkyl, and other groups at various positions of the quinoline scaffold with high regioselectivity. nih.govacs.org Catalysts based on palladium, rhodium, ruthenium, and iron have been successfully employed for C-H functionalization, offering pathways to novel quinoline derivatives that might be inaccessible through traditional methods. nih.govrsc.org The site-selectivity (e.g., C2, C3, C8) is often directed by the choice of catalyst, directing group, and reaction conditions. acs.orgacs.org
Furthermore, classical named reactions for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, can be adapted to use substituted precursors, thereby incorporating desired functionalities from the outset. slideshare.net For example, the Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, allowing for the introduction of substituents on both the benzene (B151609) and pyridine rings of the quinoline system. slideshare.net
| Method | Description | Key Reagents/Catalysts | Introduced Substituent |
|---|---|---|---|
| Vilsmeier-Haack Reaction | Cyclization of N-arylacetamides to form 2-chloro-3-formylquinolines. | POCl₃, DMF | 2-Chloro, 3-Formyl |
| C-H Activation | Direct functionalization of the quinoline C-H bonds. | Pd, Rh, Ru, Fe catalysts | Aryl, alkyl, etc. |
| Friedländer Synthesis | Condensation of an o-aminoaryl aldehyde/ketone with a compound containing a reactive α-methylene group. | Acid or base catalyst | Varies depending on precursors |
Advanced Synthetic Techniques and Optimization in Quinoline Chemistry
The choice of catalyst and the optimization of reaction conditions are paramount in achieving high yields and purity in quinoline synthesis. A wide array of catalysts have been explored, each with its own advantages. Transition metal catalysts, such as those based on palladium, rhodium, and ruthenium, are highly effective in C-H activation and cross-coupling reactions, enabling the synthesis of complex quinoline derivatives with high efficiency. rsc.org For instance, iron catalysts have been utilized for the direct C-H activation and functionalization of quinoline-N-oxides. rsc.org
In addition to homogeneous catalysts, heterogeneous catalysts are gaining attention due to their ease of separation and recyclability. The use of nanocatalysts in quinoline synthesis represents a green and efficient approach. These catalysts offer high surface area and reactivity, often leading to shorter reaction times and higher yields under milder conditions.
Reaction conditions such as temperature, solvent, and the use of microwave irradiation also play a critical role. Microwave-assisted organic synthesis has been shown to significantly accelerate many quinoline-forming reactions, often leading to higher yields and cleaner products in a fraction of the time required for conventional heating. tandfonline.com Solvent selection is also crucial, with a trend towards the use of greener solvents or even solvent-free conditions to minimize environmental impact. tandfonline.com For example, the use of ionic liquids as both solvent and catalyst has been explored in the Friedländer synthesis.
The construction of complex, polycyclic, or highly substituted quinoline derivatives often necessitates multi-step synthetic sequences. These pathways typically begin with the synthesis of a core quinoline scaffold, which is then elaborated through a series of functional group transformations and coupling reactions.
A common strategy involves the initial synthesis of a functionalized quinoline, such as a 2-chloro-3-formylquinoline, via the Vilsmeier-Haack reaction. researchgate.netnih.govorientjchem.org This intermediate then serves as a platform for further diversification. For example, the formyl group can undergo condensation reactions with various nucleophiles to introduce new side chains, while the chloro group can be displaced by amines, thiols, or other nucleophiles. nih.gov
The synthesis of fused heterocyclic systems containing a quinoline moiety is another area where multi-step pathways are essential. slideshare.nettandfonline.comrsc.orgnih.govresearchgate.net These syntheses may involve intramolecular cyclization reactions of appropriately substituted quinoline precursors. For instance, the synthesis of pyrano[3,2-c]quinolines can be achieved through a one-pot multicomponent reaction. tandfonline.com Similarly, tetracyclic quinoline derivatives, which are prevalent in many biologically active natural products, are often assembled through multi-step sequences that may include domino reactions, cascade reactions, or key cyclization steps like the Pfitzinger or Friedel-Crafts reactions. rsc.orgnih.gov
A plausible multi-step pathway to the target compound, this compound, can be envisioned starting from a 2-chloro-3-formylquinoline. The formyl group could be homologated to a 2-hydroxyethyl group via a Wittig reaction followed by reduction, or through reaction with a suitable organometallic reagent. Subsequent chlorination of the hydroxyl group, for instance using thionyl chloride, would yield the desired this compound.
Utility of this compound as a Synthetic Building Block
This compound is a highly versatile synthetic building block due to the presence of two reactive electrophilic centers: the chloro substituent at the C2 position and the chloroethyl group at the C3 position. The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups, including amines, thiols, and alkoxides.
The 2-chloroethyl group at the C3 position provides another handle for synthetic transformations. It can participate in intramolecular cyclization reactions to form fused heterocyclic systems. For example, reaction with a nucleophile that has been introduced at the C2 position could lead to the formation of a new ring fused to the quinoline core. This strategy is valuable for the construction of novel polycyclic scaffolds.
Furthermore, the chloroethyl group can be a precursor to other functional groups. For instance, it can be converted to an aminoethyl group via reaction with ammonia or an azide followed by reduction. This aminoethyl side chain can then be used to attach other molecules or to participate in further cyclization reactions. The ability to selectively react at either the C2-chloro or the C3-chloroethyl group, or to engage both in a sequential or one-pot manner, makes this compound a powerful tool in the synthesis of complex molecular architectures.
The quinoline nucleus is a cornerstone in the development of therapeutic agents, with a vast number of derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. orientjchem.orgresearchgate.netbenthamscience.comnih.govrsc.orgnih.gov The introduction of specific substituents at the C2 and C3 positions has been shown to be particularly effective in modulating biological activity. orientjchem.orgnih.gov
This compound serves as a key intermediate in the synthesis of such novel therapeutic agents. The electrophilic nature of both the C2-chloro and the C3-chloroethyl groups allows for the covalent modification of biological macromolecules, a strategy often employed in the design of targeted therapies. For example, these groups can react with nucleophilic residues, such as cysteine or histidine, in the active site of an enzyme, leading to irreversible inhibition.
The versatility of this building block allows for the creation of libraries of diverse quinoline derivatives for biological screening. By varying the nucleophiles that react with the C2-chloro and C3-chloroethyl groups, a wide range of structural diversity can be achieved. This approach is instrumental in structure-activity relationship (SAR) studies, helping to identify the key structural features required for potent and selective biological activity. The development of fused heterocyclic systems from this compound is also of significant interest, as these rigid, planar structures can intercalate with DNA or bind to specific protein pockets, leading to potent therapeutic effects. researchgate.net
Pharmacological Spectrum and Biological Activities of 2 Chloro 3 2 Chloroethyl Quinoline Derivatives
Antineoplastic and Cytotoxic Research
Quinoline (B57606) derivatives have been extensively studied for their potential as anticancer agents. arabjchem.orgnih.govekb.eg The unique structure of these compounds allows them to interact with various cellular targets involved in cancer development and progression.
Efficacy Against Diverse Cancer Cell Lines
Research has demonstrated the broad-spectrum anticancer activity of 2-chloro-3-(2-chloroethyl)quinoline derivatives against a variety of human cancer cell lines. For instance, a series of novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives exhibited moderate to high inhibitory activities against HepG2 (liver cancer), SK-OV-3 (ovarian cancer), NCI-H460 (lung cancer), and BEL-7404 (liver cancer) tumor cell lines. nih.govnih.gov Notably, many of these compounds showed significantly lower cytotoxicity against the normal human liver cell line HL-7702, suggesting a degree of selectivity for cancer cells. nih.govnih.gov
Another study focused on a neocryptolepine (B1663133) derivative, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, which displayed remarkable cytotoxicity against colorectal cancer cell lines, particularly HCT116 and Caco-2. nih.gov This compound's cytotoxic effect on HCT116 cells was found to be 17 times higher than that of the parent compound, neocryptolepine, while exhibiting reduced toxicity to normal human intestinal epithelial cells. nih.gov The antiproliferative properties of this derivative were also evaluated against pancreatic (PANC-1), liver (SMMC-7721), and gastric (AGS) cancer cells. nih.gov
Furthermore, the anticancer potential of quinoline derivatives has been observed in other cancer types, including breast cancer, colon cancer, and melanoma. arabjchem.orgekb.eg For example, certain 4-alkoxy-2-arylquinolines have shown potent activity against colon cancer, leukemia, and melanoma cell lines. ekb.eg
Table 1: Cytotoxic Activity of this compound Derivatives Against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Efficacy Metric (e.g., IC50) | Reference |
|---|---|---|---|
| 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives | HepG2, SK-OV-3, NCI-H460, BEL-7404 | Moderate to high inhibition | nih.govnih.gov |
| 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | HCT116 (colorectal) | IC50: 0.35 µM | nih.gov |
| 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | Caco-2 (colorectal) | IC50: 0.54 µM | nih.gov |
| 4-alkoxy-2-arylquinolines | Colon cancer, Leukemia, Melanoma | GI50 MG-MID: 0.875, 0.904, 0.926 µM, respectively | ekb.eg |
Investigations into Cell Cycle Arrest and Apoptosis Induction
The anticancer effects of this compound derivatives are often mediated through the induction of cell cycle arrest and apoptosis (programmed cell death). capes.gov.br Mechanistic studies on a representative 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivative, compound 3a1, revealed its ability to induce cell cycle arrest at the G2/M phase. nih.govnih.gov This arrest is achieved by inhibiting the activity of cyclin-dependent kinases (CDKs) and activating the p53 tumor suppressor protein. nih.gov
Furthermore, this compound was found to trigger apoptosis through multiple pathways. nih.govnih.gov These include the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the release of intracellular calcium (Ca2+), generation of reactive oxygen species (ROS), and activation of caspase-9 and caspase-3. nih.govnih.gov The activation of these caspases ultimately results in the cleavage of poly(ADP-ribose) polymerase (PARP), a key event in apoptosis. nih.govnih.gov
Similarly, other quinoline derivatives have been shown to induce apoptosis and cell cycle arrest in different cancer models. For instance, the chalcone (B49325) derivative 1C was found to suppress cell viability, induce G2/M phase cell cycle arrest, and trigger apoptosis in both sensitive and cisplatin-resistant ovarian cancer cell lines, with these effects being linked to the generation of reactive oxygen species. mdpi.com Another study on the alkaloid erythraline (B1235506) demonstrated its ability to induce apoptosis and G2/M cell cycle arrest in SiHa cervical cancer cells. nih.gov
Inhibition of Angiogenesis Studies
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Several quinoline derivatives have been investigated for their ability to inhibit this process. One study on a quinoline-thiourea derivative, WXFL-255, identified it as a potent inhibitor of angiokinases, including VEGFRs, FGFRs, and PDGFRs. scienceopen.com Further optimization led to the development of WXFL-152, which demonstrated significant anticancer effects in multiple preclinical tumor xenograft models by blocking key signaling pathways involved in angiogenesis. scienceopen.com
Another quinoline derivative, clioquinol (B1669181), has been shown to inhibit angiogenesis by promoting the degradation of vascular endothelial growth factor receptor 2 (VEGFR2), a key receptor in angiogenesis. nih.gov Mechanistic studies revealed that clioquinol directly binds to the ATP-binding site of VEGFR2, leading to its degradation through both proteasome and lysosome pathways and subsequent downregulation of the downstream ERK pathway. nih.gov The combination of clioquinol with an AKT inhibitor, MK-2206, synergistically enhanced its anti-angiogenic efficacy in a triple-negative breast cancer model. nih.gov The discovery of small molecule inhibitors of VEGFR2 signaling has been a significant breakthrough in cancer therapy. mdpi.com
Antimalarial Investigations
The quinoline scaffold is a well-established pharmacophore in antimalarial drug discovery, with chloroquine (B1663885) being a prominent example. nih.gov However, the emergence of drug-resistant strains of Plasmodium has necessitated the development of new quinoline-based antimalarials. nih.govnih.gov
Activity Against Plasmodium Species
Derivatives of this compound have shown promise in combating various Plasmodium species, the parasites responsible for malaria. nih.govraco.cat For instance, novel 3-halo chloroquine derivatives, including 3-chloro, 3-bromo, and 3-iodo chloroquine, have demonstrated inhibitory activity against the proliferation of Plasmodium falciparum. nih.gov Among these, 3-iodo chloroquine was found to be the most effective. nih.gov
Hybrid compounds incorporating the quinoline structure have also been explored. Quinoline-sulfonamide hybrids displayed good schizonticidal activity in vitro against P. falciparum and inhibited Plasmodium berghei parasitemia in mice. nih.gov Similarly, quinoline-trioxolane hybrids were found to be active in the low nanomolar range against P. falciparum. nih.gov
Efficacy Against Chloroquine-Resistant Strains of Plasmodium
A significant challenge in malaria treatment is the widespread resistance to chloroquine, often associated with mutations in the Plasmodium falciparum chloroquine resistance transporter (PfCRT). nih.gov Encouragingly, several novel drug candidates based on the chloroquine structure have been shown to bypass this resistance mechanism. nih.gov
The aforementioned 3-halo chloroquine derivatives have demonstrated efficacy against chloroquine-resistant strains of P. falciparum. nih.gov In particular, 3-iodo chloroquine was highly effective in potentiating and reversing chloroquine toxicity in both drug-susceptible and -resistant strains. nih.gov Other studies have also reported the synthesis of quinoline derivatives with significant activity against chloroquine-resistant P. falciparum strains, such as the W2 and Dd2 clones. nih.govraco.catnih.gov For example, a hydrazine (B178648) derivative of quinoline was found to be more effective than chloroquine against a chloroquine-resistant strain of P. falciparum and showed in vivo activity against P. berghei. nih.gov Another study reported that a specific chloroquine derivative, SKM13, was 1.28-fold more effective than chloroquine against a resistant P. falciparum strain. researchgate.net
Antimicrobial Efficacy
The quest for novel antimicrobial agents has led to the investigation of various quinoline derivatives. These compounds have shown promise in combating a variety of microbial pathogens. nih.gov
Antibacterial Activity (Gram-positive and Gram-negative Bacteria)
Derivatives of 2-chloroquinoline (B121035) have been a focal point in the development of new antibacterial agents. nih.gov A variety of these derivatives have been synthesized and evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria. orientjchem.orghillsdale.edu
One area of research has involved the creation of azetidin-2-one (B1220530) fused 2-chloro-3-formyl quinoline derivatives. These compounds were tested against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). The results indicated that these derivatives were effective at inhibiting the growth of both types of bacteria. orientjchem.org
Another study focused on new quinoline derivatives linked to pyrazole (B372694) derivatives. These compounds were generally found to be more active against Gram-positive bacteria than Gram-negative bacteria. However, some of the synthesized compounds did show good activity against Pseudomonas aeruginosa, a Gram-negative bacterium. Most of the new compounds exhibited moderate activity against E. coli. hillsdale.edu
It is worth noting that not all derivatives have shown antibacterial effects. For instance, a series of 2-(2-chloroquinolin-3-yl)-3-(phenylamino)thiazolidin-4-ones were synthesized and tested against Salmonella typhi, E. coli, Bacillus subtilis, and Staphylococcus aureus, but they showed no antibacterial activity. nih.gov
Table 1: Antibacterial Activity of this compound Derivatives
| Derivative Class | Gram-Positive Activity | Gram-Negative Activity | Key Findings |
|---|---|---|---|
| Azetidin-2-one fused 2-chloro-3-formyl quinolines | Active against S. aureus orientjchem.org | Active against E. coli orientjchem.org | Showed inhibitory effects on both bacterial types. orientjchem.org |
| Pyrazolylvinylquinoline derivatives | More Active hillsdale.edu | Less Active (some exceptions) hillsdale.edu | Generally more potent against Gram-positive strains. hillsdale.edu |
| 2-(2-chloroquinolin-3-yl)-3-(phenylamino)thiazolidin-4-ones | Inactive against B. subtilis and S. aureus nih.gov | Inactive against S. typhi and E. coli nih.gov | No antibacterial activity was observed. nih.gov |
Studies on Methicillin-Resistant Staphylococcus aureus (MRSA)
The emergence of drug-resistant bacteria like Methicillin-Resistant Staphylococcus aureus (MRSA) has created an urgent need for new and effective treatments. nih.govresearchgate.net Quinolone derivatives have been identified as a promising class of compounds in the fight against MRSA. nih.govccspublishing.org.cnnih.gov
Several studies have highlighted the potential of 2-chloroquinoline derivatives in combating MRSA. In one such study, a series of diamide (B1670390) derivatives containing a 2-chloroquinoline scaffold were synthesized. One of these compounds demonstrated potent antibacterial activity against MRSA, with a minimum bactericidal concentration (MBC) value of 0.62 mmol/L. ccspublishing.org.cn
Another research effort synthesized a library of 21 quinoline analogues and evaluated their antimicrobial activities. Some of these analogues showed effective activity against MRSA-2, particularly in dispersing biofilm, with one derivative exhibiting an EC50 of 2.06 µmol/L. ccspublishing.org.cn The position of the halogen on the quinoline scaffold was found to be important for antibacterial activity. ccspublishing.org.cn
Furthermore, a series of 2-(1H-indol-3-yl)quinolone derivatives were synthesized and found to have minimum inhibitory concentrations (MICs) of less than 1.0 mg/mL against MRSA. Structure-activity relationship (SAR) studies indicated that the presence of a chloro group at various positions on the quinoline ring enhanced the anti-MRSA activity. nih.gov
Table 2: Anti-MRSA Activity of 2-Chloroquinoline Derivatives
| Derivative Type | Activity Metric | Result | Reference |
|---|---|---|---|
| Diamide derivatives with 2-chloroquinoline scaffold | MBC | 0.62 mmol/L | ccspublishing.org.cn |
| Halogenated quinoline analogues | EC50 (biofilm dispersion) | 2.06 µmol/L | ccspublishing.org.cn |
| 2-(1H-indol-3-yl)quinolone derivatives | MIC | < 1.0 mg/mL | nih.gov |
Research on Clostridium difficile (C. difficile)
Clostridium difficile is a significant cause of hospital-acquired diarrhea and can lead to severe complications. usf.edu Research has shown that certain quinoline compounds are potent against multidrug-resistant Gram-positive bacteria, including C. difficile. usf.edu While specific studies on this compound derivatives against C. difficile are not extensively detailed in the provided context, the broader class of quinoline derivatives has shown promise. For instance, some quinoline compounds have demonstrated very potent activity against C. difficile, with one compound showing a Minimum Inhibitory Concentration (MIC) of 1.0 μg/mL, which is close to that of the standard drug Vancomycin (MIC = 0.5 μg/mL). usf.edu
Antifungal Activity (e.g., Candida species, Aspergillus species)
In addition to antibacterial properties, derivatives of 2-chloroquinoline have been investigated for their antifungal activity. nih.gov For instance, azetidin-2-one fused 2-chloro-3-formyl quinoline derivatives were tested against Candida albicans and showed inhibitory effects. orientjchem.org
Another study involving pyrazolylvinylquinoline derivatives demonstrated excellent activity against C. albicans, with some compounds showing a minimum inhibitory concentration (MIC50) of 0.15 mg/mL, which is comparable to or slightly lower than the standard antifungal drug Fluconazole. hillsdale.edu However, not all derivatives have shown antifungal properties. A series of 2-(2-chloroquinolin-3-yl)-3-(phenylamino)thiazolidin-4-ones displayed no antifungal activity against Aspergillus niger. nih.gov
Table 3: Antifungal Activity of 2-Chloroquinoline Derivatives
| Derivative Class | Fungal Species | Activity | Key Findings |
|---|---|---|---|
| Azetidin-2-one fused 2-chloro-3-formyl quinolines | Candida albicans | Active orientjchem.org | Showed inhibitory effects. orientjchem.org |
| Pyrazolylvinylquinoline derivatives | Candida albicans | Excellent Activity (MIC50 0.15 mg/mL) hillsdale.edu | Activity comparable to Fluconazole. hillsdale.edu |
| 2-(2-chloroquinolin-3-yl)-3-(phenylamino)thiazolidin-4-ones | Aspergillus niger | Inactive nih.gov | No antifungal activity observed. nih.gov |
Antitubercular Activity (e.g., Mycobacterium tuberculosis)
Tuberculosis remains a significant global health issue, and the emergence of drug-resistant strains necessitates the development of new antitubercular agents. nih.govdp.technih.gov Quinoline derivatives have been identified as a promising scaffold for the development of such drugs. nih.govdp.technih.gov
Several studies have focused on the synthesis and evaluation of 2-chloroquinoline derivatives for their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.goveurekaselect.com In one study, a series of substituted quinolinyl chalcones, pyrimidines, and pyridines were synthesized, and their antitubercular activity was evaluated. nih.gov A 3D-QSAR study was conducted to understand the structure-activity relationship and to aid in the design of more potent analogues. nih.gov
Another research effort involved the design and synthesis of new quinoline derivatives through a molecular hybridization approach. Some of the synthesized compounds displayed promising antitubercular activity, with MIC values of 18.27 and 15.00 µM. eurekaselect.com
Antiviral Properties
The versatility of the quinoline scaffold extends to antiviral applications. nih.govresearchgate.net While research specifically detailing the antiviral properties of this compound is limited in the provided results, the broader class of quinoline derivatives has shown activity against a range of viruses. nih.govresearchgate.netnih.gov For instance, quinoline derivatives have been investigated for their potential against various coronaviruses, including SARS-CoV-2. nih.govmdpi.com Some 2-phenylquinoline (B181262) derivatives have emerged as having broad-spectrum anti-coronavirus activity. nih.gov The well-known antimalarial drugs chloroquine and hydroxychloroquine (B89500), which are quinoline derivatives, have also been studied for their antiviral effects. nih.govmdpi.com
Anti-coronavirus Activity Assessments
Several quinoline derivatives have demonstrated notable in vitro activity against a range of coronaviruses, including SARS-CoV-1, MERS-CoV, and SARS-CoV-2. nih.govmdpi.com Chloroquine and hydroxychloroquine, well-known quinoline-based antimalarial drugs, have been shown to inhibit the replication of these viruses in cell cultures. nih.govmdpi.com The mechanism of action for these compounds is thought to involve the alkalinization of endosomes, which interferes with viral entry and replication. mdpi.com
Research has also explored novel quinoline derivatives for their anti-coronavirus potential. A series of 2-phenylquinoline derivatives were synthesized and evaluated for their ability to inhibit SARS-CoV-2. nih.gov Structure-activity relationship (SAR) studies revealed that specific substitutions on the quinoline core, such as methoxy (B1213986) groups and a basic ethoxy side chain at the C-4 position, were crucial for potent antiviral activity. nih.gov Some of these derivatives exhibited significant inhibitory effects on SARS-CoV-2 replication at non-toxic concentrations. nih.gov
Furthermore, computational studies have been employed to identify potential targets of quinoline derivatives against SARS-CoV-2. mdpi.com Docking and simulation methods suggest that chloroquine and hydroxychloroquine may interact with the viral envelope (E) protein, as well as non-structural proteins nsp10/nsp14 and nsp10/nsp16, which are involved in viral RNA proofreading and capping. mdpi.com
| Derivative Class | Virus | Key Findings | Reference |
| Chloroquine, Hydroxychloroquine | SARS-CoV-1, MERS-CoV, SARS-CoV-2 | Inhibit viral replication in vitro. | nih.govmdpi.com |
| 2-Phenylquinolines | SARS-CoV-2 | Specific substitutions enhance antiviral activity. | nih.gov |
| 3-Acyl-2-amino-1,4-dihydroquinolin-4(1H)-ones | MERS-CoV | Identified a lead compound active against MERS-CoV. | nih.gov |
Broader Spectrum Antiviral Investigations
The antiviral activity of quinoline derivatives extends beyond coronaviruses. Certain derivatives have been investigated for their efficacy against other viruses such as Dengue virus, Zika virus, and Human Immunodeficiency Virus (HIV). nih.govmdpi.com
For instance, novel quinoline derivatives have been shown to be active against Dengue virus serotype 2, appearing to act at an early stage of the virus life cycle and reducing the production of infective virions. mdpi.com Similarly, 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives have demonstrated the ability to inhibit Zika virus replication. nih.gov Chloroquine and hydroxychloroquine have also been reported to inhibit HIV replication. mdpi.com The broad-spectrum antiviral potential of quinoline derivatives underscores their importance as a scaffold for the development of new anti-infective agents. researchgate.net
Central Nervous System (CNS) Modulatory Activities
Neuroprotective Potential
Quinoline derivatives have emerged as promising candidates for the development of neuroprotective agents. mdpi.comnih.gov Their antioxidant properties and ability to interact with key enzymes in the central nervous system contribute to this potential. mdpi.comnih.gov Oxidative stress is a significant factor in the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's. mdpi.com
Studies have shown that certain quinoline derivatives can act as multifunctional antioxidants. mdpi.comnih.gov Molecular docking simulations have predicted that some of these derivatives may inhibit enzymes such as catechol-O-methyltransferase (COMT), acetylcholinesterase (AChE), and monoamine oxidase type B (MAO-B), all of which are relevant targets in neurodegenerative disorders. mdpi.comnih.gov The ability to modulate these targets suggests a potential therapeutic role in mitigating neuronal damage. mdpi.com
Studies on CNS-Active Agents and Receptor Interactions
The versatility of the quinoline scaffold allows for the synthesis of a wide array of CNS-active agents. researchgate.netnih.gov By modifying the core structure, researchers have developed compounds with the potential to interact with various CNS receptors. researchgate.netnih.gov
For example, a series of 2-methyl/5-chloro-8-(3-substituted propoxy) quinolines were synthesized and investigated for their anticonvulsant and amphetamine antagonistic activities. researchgate.net Several of these compounds exhibited significant activity in preclinical models. researchgate.net The morpholine (B109124) moiety, when incorporated into CNS drug candidates, has been shown to improve properties like blood-brain barrier permeability due to its unique physicochemical characteristics. nih.gov This has been leveraged in the design of compounds targeting receptors involved in mood disorders and pain. nih.gov
Antidepressant Activity Evaluations
Several studies have focused on the antidepressant potential of 2-chloroquinoline derivatives. A series of novel 2-chloro-8-methylquinoline (B1592087) amine derivatives were synthesized and evaluated for their antidepressant activity using the forced swim test in mice. dntb.gov.uanih.gov
Several of these compounds demonstrated significant antidepressant effects, with some even outperforming the standard drug fluoxetine (B1211875) in reducing immobility time. dntb.gov.ua Further mechanistic studies suggested that the antidepressant and antiseizure activities of one of the most potent compounds were linked to its effect on the concentration of GABA in the brain, with molecular docking studies indicating good interaction with the GABAA receptor. dntb.gov.ua
| Derivative Class | Test Model | Key Findings | Reference |
| 2-Chloro-8-methylquinoline amine derivatives | Forced Swim Test (mice) | Significant reduction in immobility time, some superior to fluoxetine. | dntb.gov.uanih.gov |
| Triazole-quinolinones | Forced Swim Test (mice) | All tested compounds significantly reduced immobility time. | dntb.gov.ua |
Other Investigated Biological Activities
The biological activities of 2-chloroquinoline derivatives are diverse and extend beyond antiviral and CNS effects. Researchers have explored their potential as antimicrobial, antifungal, and antiprotozoal agents. dntb.gov.uanih.govnih.govorientjchem.org
For instance, novel 2-chloro-8-methylquinoline amine derivatives were screened for their antifungal activity against several fungal strains. nih.gov Additionally, certain quinoline derivatives incorporating arylnitro and aminochalcone moieties have demonstrated significant in vitro activity against a broad panel of trypanosomatid protozoan parasites responsible for diseases like sleeping sickness and Chagas disease. nih.gov The synthesis of azetidin-2-one fused 2-chloro-3-formyl quinoline derivatives has also been reported, with some of these compounds showing promising antibacterial and antifungal activity. orientjchem.org These findings highlight the broad therapeutic potential of this class of compounds. researchgate.netnih.gov
Anti-inflammatory Research
Research into the anti-inflammatory properties of 2-chloroquinoline derivatives has shown promising results. Studies have often utilized derivatives of 2-chloro-3-formyl quinoline, a closely related precursor. For instance, a series of hydrazone derivatives of 6-substituted-2-chloro-3-formyl quinoline demonstrated anti-inflammatory effects in a carrageenan-induced paw edema model in rats. These compounds exhibited inhibition of inflammation ranging from 31% to 45% nih.gov.
Further investigations into more complex structures have also been fruitful. A series of novel 3-chloro-1-(substituted)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one derivatives, synthesized from 2-chloro-3-formyl quinoline, were assessed for their anti-inflammatory potential. Among the synthesized compounds, 3-chloro-1-(4-methoxyphenyl)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one and 3-chloro-1-(2-methoxyphenyl)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one showed significant anti-inflammatory activity when compared to a control group nih.gov. These findings underscore the potential of the 2-chloroquinoline scaffold as a basis for the development of new anti-inflammatory agents.
| Compound Derivative | Assay | Result | Reference |
|---|---|---|---|
| Hydrazones of 6-substituted-2-chloro-3-formyl quinoline | Carrageenan-induced rat paw edema | 31-45% inhibition | nih.gov |
| 3-chloro-1-(4-methoxyphenyl)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one | Carrageenan-induced rat paw edema | Significant activity | nih.gov |
| 3-chloro-1-(2-methoxyphenyl)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one | Carrageenan-induced rat paw edema | Significant activity | nih.gov |
Anti-leishmanial Studies
The quinoline scaffold is a known pharmacophore in anti-parasitic drug discovery, and its derivatives have been extensively studied for anti-leishmanial activity. Various 2-substituted quinoline derivatives have demonstrated efficacy against different Leishmania species. For example, oral administration of 2-n-propyl quinoline and 2-trans-epoxypropyl quinoline at 50 mg/kg/day for five consecutive days resulted in an 87% and 70% reduction in parasitic load in an in vivo model, respectively nih.gov.
In vitro studies have also identified potent anti-leishmanial agents among quinoline derivatives. Styrylquinolines, such as 4-bromo-2-[(E)-2-(8-hydroxyquinoline-2-yl)ethenyl]phenyl-acetate and 4-[(E)-2-(8-hydroxyquinoline-2-yl)ethenyl]-2,6-dimethoxyphenyl acetate, were active against intracellular amastigotes of L. (V) panamensis with median effective concentrations (EC50) of 2.8 and 3.14 µg/mL, respectively dntb.gov.ua. Furthermore, derivatives of 7-chloroquinoline (B30040) have shown potential against Leishmania mexicana promastigotes, with half-maximal inhibitory concentration (IC50) values below 10 µM nih.gov.
| Compound Derivative | Leishmania Species | Assay | Activity Metric | Value | Reference |
|---|---|---|---|---|---|
| 2-n-propyl quinoline | Not specified (in vivo) | Parasitic load reduction | % Reduction | 87% | nih.gov |
| 2-trans-epoxypropyl quinoline | Not specified (in vivo) | Parasitic load reduction | % Reduction | 70% | nih.gov |
| 4-bromo-2-[(E)-2-(8-hydroxyquinoline-2-yl)ethenyl]phenyl-acetate | L. (V) panamensis | Intracellular amastigotes | EC50 | 2.8 µg/mL | dntb.gov.ua |
| 4-[(E)-2-(8-hydroxyquinoline-2-yl)ethenyl]-2,6-dimethoxyphenyl acetate | L. (V) panamensis | Intracellular amastigotes | EC50 | 3.14 µg/mL | dntb.gov.ua |
| 7-chloroquinoline derivatives | Leishmania mexicana | Promastigotes | IC50 | < 10 µM | nih.gov |
Antioxidant Evaluations
The antioxidant potential of quinoline derivatives has also been a focus of research. The evaluation of these compounds is often carried out using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. A synthesized quinoline-hydrazone derivative demonstrated antioxidant activity with an IC50 value of 843.5 ppm in a DPPH assay researchgate.net.
Another study investigating new synthetic quinoline derivatives identified a compound, referred to as Qui3, which exhibited strong antioxidant potential against the DPPH radical nih.gov. These studies suggest that the quinoline nucleus can be a valuable scaffold for developing compounds with the ability to neutralize free radicals, which are implicated in a variety of pathological conditions.
| Compound Derivative | Assay | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Quinoline-hydrazone derivative | DPPH radical scavenging | IC50 | 843.5 ppm | researchgate.net |
| Qui3 | DPPH radical scavenging | Strong antioxidant potential noted | nih.gov |
DNA Binding and Intercalation Studies
The 2-chloroethyl group is a well-known DNA alkylating moiety, and its incorporation into the quinoline structure suggests a mechanism of action involving covalent interaction with DNA. Research on N-mustard-quinoline conjugates supports this hypothesis. One such conjugate, SL-1, has been shown to induce DNA strand breaks and interstrand cross-links (ICLs) nih.gov. The nitrogen mustard component of SL-1 is responsible for the DNA alkylation, leading to G2/M cell cycle arrest and apoptosis nih.gov.
The quinoline portion of the molecule plays a crucial role in directing the compound to specific DNA sequences. It has been demonstrated that the quinoline moiety of SL-1 preferentially targets the pentameric sequence 5′-G-G/C-N-G-C/T-3′ nih.gov. This sequence-specific DNA alkylation is a key feature of its mechanism. The formation of ICLs by SL-1 was confirmed in RKO cells, and the doses required to induce these lesions were significantly lower than those of cisplatin, a conventional DNA cross-linking agent nih.gov. This covalent binding and subsequent DNA damage highlight a distinct mechanism from simple intercalation or groove binding, underscoring the potent biological activity of chloroethyl-substituted quinoline derivatives.
Mechanistic Insights and Molecular Targets of 2 Chloro 3 2 Chloroethyl Quinoline and Its Analogs
Elucidation of Molecular Mechanisms of Action
The diverse biological activities of 2-chloro-3-(2-chloroethyl)quinoline and its related analogs stem from their ability to interact with multiple molecular targets within cells. Research has illuminated a variety of mechanisms through which these quinoline-based compounds exert their effects, particularly in the realms of antiparasitic and anticancer activity. These mechanisms range from disrupting critical metabolic pathways in parasites to inhibiting key enzymes that regulate cell growth, proliferation, and survival in cancer cells. The following sections detail the primary molecular mechanisms that have been identified for this class of compounds.
Interference with Heme Detoxification in Parasites
The malaria parasite, Plasmodium falciparum, digests hemoglobin within its digestive vacuole during its lifecycle in red blood cells. This process releases large quantities of heme, which is toxic to the parasite. To protect itself, the parasite polymerizes the toxic heme into an inert, crystalline pigment called hemozoin. nih.govmdpi.com This detoxification pathway is a critical survival mechanism for the parasite and a well-established target for antimalarial drugs. google.comrsc.org
Quinoline-based compounds, such as the widely known antimalarial chloroquine (B1663885), function by disrupting this detoxification process. researchgate.net They are believed to accumulate in the parasite's acidic digestive vacuole. mdpi.com Once concentrated, these drugs cap the growing faces of the hemozoin crystals, physically preventing further heme polymerization. mdpi.com This inhibition leads to the buildup of toxic, soluble heme within the parasite, which is thought to cause oxidative stress, damage cell membranes, and ultimately lead to parasite death. mdpi.comresearchgate.net Studies using a bromo-analog of chloroquine have directly observed the drug capping hemozoin crystals in vivo, confirming this mechanism of action. mdpi.com The accumulation of this "exchangeable heme" closely parallels a decrease in parasite survival, underscoring the lethal consequence of disrupting heme detoxification. google.com
Inhibition of Protein Kinases (e.g., Tyrosine Kinases, VEGFR, BCR-Abl, HSP90)
Protein kinases are crucial enzymes that regulate a vast array of cellular processes, including signal transduction, metabolism, and cell division. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The quinoline (B57606) scaffold has been identified as a "privileged" structure in medicinal chemistry, forming the basis for numerous kinase inhibitors. nih.gov
Tyrosine Kinases and VEGFR: Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2, are key tyrosine kinases that mediate angiogenesis—the formation of new blood vessels. researchgate.net Tumors require angiogenesis to grow and metastasize, making VEGFR-2 a critical target in cancer therapy. researchgate.netnih.gov Several FDA-approved VEGFR-2 inhibitors, such as lenvatinib (B1674733) and cabozantinib, incorporate a quinoline core. nih.govresearchgate.net Numerous studies have detailed the synthesis of novel quinoline derivatives that potently inhibit VEGFR-2. For instance, clioquinol (B1669181), a quinoline-based antibiotic, was found to inhibit angiogenesis by binding to the ATP-binding site of VEGFR2 and promoting its degradation. mdpi.com Other synthesized quinoline analogs have demonstrated significant VEGFR-2 inhibition with IC₅₀ values in the low micromolar and even nanomolar range. nih.govnih.gov
BCR-Abl: The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase responsible for the pathogenesis of chronic myeloid leukemia (CML). nih.govnih.gov While the most prominent inhibitors like imatinib (B729) are not quinolines, the search for new scaffolds to overcome resistance has been extensive. The purine (B94841) core has been a successful scaffold for Bcr-Abl inhibitors, and research into other heterocyclic compounds, including quinolines, continues as part of the effort to develop new agents that can overcome resistance mutations. nih.gov
HSP90: Heat shock protein 90 (HSP90) is a molecular chaperone that is essential for the stability and function of numerous "client" proteins, many of which are oncoproteins involved in tumor cell proliferation and survival, such as Her2 and Akt. ekb.egresearchgate.net Inhibition of HSP90 leads to the degradation of these client proteins, making it an attractive strategy for cancer treatment. ekb.eg High-throughput screening has identified aminoquinoline compounds as a new class of HSP90 inhibitors. ekb.eg Subsequent research has led to the development of amide-tethered quinoline-resorcinol hybrids that show potent HSP90 inhibition and trigger the degradation of its client proteins. google.com
| Compound/Analog Series | Target Kinase | Inhibitory Concentration (IC₅₀/Kᵢ) | Reference |
|---|---|---|---|
| 7-Chloro-4-(piperazin-1-yl)quinoline derivative (Compound 57) | VEGFR-2 | 1.38 µM | nih.gov |
| Quinoline-3-carboxylic acid derivative (Compound 58) | VEGFR-2 | 1.2 µM | nih.gov |
| Quinoline-3-carboxylic acid derivative (Compound 59) | VEGFR-3 | 0.35 µM | nih.gov |
| Aminoquinoline (Compound 10) | HSP90 | ~1 µM | ekb.eg |
| Amide tethered quinoline-resorcinol (Compound 11) | HSP90 | Potent Inhibitor | google.com |
| 6,7-Disubstituted-4-(3,4,5-trimethoxyphenylamino)quinoline-3-carbonitrile (Compound 21) | Src | 35 nM | nih.gov |
| Substituted 4-(3-hydroxyanilino)-quinoline (Compound 26) | RET | Kᵢ = 50 nM | nih.gov |
| Clioquinol | VEGFR-2 | Direct binding and degradation | mdpi.com |
Disruption of Tubulin Assembly
Microtubules are dynamic polymers of α- and β-tubulin dimers that are fundamental components of the cytoskeleton. They play essential roles in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. Disruption of microtubule dynamics is a clinically validated anticancer strategy, as it can arrest the cell cycle and induce apoptosis. nih.gov
A number of quinoline derivatives have been identified as inhibitors of tubulin polymerization. nih.gov These agents often act by binding to the colchicine (B1669291) site on β-tubulin, which prevents the assembly of tubulin dimers into microtubules. nih.govgoogle.com For example, a series of 5-aryl-3,3a,4,5-tetrahydropyrrolo[1,2-a]quinoline-1(2H)-ones was developed, with the 3-hydroxyphenyl-substituted compound 3c showing potent inhibition of tubulin polymerization and cell cycle arrest in the G2/M phase. nih.gov Similarly, novel 3,4-dihydro-2(1H)-quinolinone sulfonamide derivatives have been discovered as tubulin polymerization inhibitors, with compound D13 exhibiting strong antiproliferative effects correlated with its ability to inhibit tubulin assembly. In the context of infectious disease, some quinoline compounds are thought to target FtsZ, the prokaryotic homolog of tubulin, suggesting a similar mechanism for their antibacterial activity. google.com
| Compound/Analog Series | Target | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|---|
| Tetrahydropyrrolo[1,2-a]quinolin-1(2H)-one (Compound 3c) | A549 cell division | 5.9 µM | nih.gov |
| Quinoline Sulfonamide (Compound D13) | Tubulin Polymerization | 6.74 µM | |
| Quinoline Sulfonamide (Compound D13) | HeLa cell proliferation | 1.34 µM |
DNA Topoisomerase I and II Inhibition
DNA topoisomerases are nuclear enzymes that resolve topological problems in DNA that arise during replication, transcription, and recombination. mdpi.com They manage DNA supercoiling by creating transient breaks in the DNA backbone. Human cells have two main types: Topoisomerase I (Topo I), which creates single-strand breaks, and Topoisomerase II (Topo II), which creates double-strand breaks. mdpi.com Because cancer cells have high rates of proliferation, they are particularly dependent on these enzymes, making topoisomerases excellent targets for anticancer drugs. mdpi.com
Inhibitors are often classified as "poisons" because they stabilize the transient cleavage complex formed between the topoisomerase and DNA. ekb.eg This stabilized complex becomes a roadblock to replication and transcription machinery, leading to the generation of permanent, lethal DNA double-strand breaks. researchgate.net
The quinoline scaffold is present in many potent topoisomerase inhibitors. ekb.eg Researchers have designed and synthesized novel quinoline-based compounds that act as powerful Topo I poisons, with some exhibiting greater potency than the clinical drug camptothecin. ekb.egresearchgate.net These compounds trap the Topo I-DNA cleavage complex both in vitro and in living cells. researchgate.net Similarly, various pyrazolo[4,3-f]quinoline and acridine-thiosemicarbazone derivatives (acridines are structurally related to quinolines) have been shown to inhibit Topo IIα, the isoform predominantly expressed in proliferating cells. mdpi.com Some quinoline derivatives also inhibit bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV, giving them antibacterial properties.
| Compound/Analog Series | Target Enzyme | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|---|
| N-(3-(1H-imidazol-1-yl)propyl)-6-(4-methoxyphenyl)-3-(1,3,4-oxadiazol-2-yl)quinolin-4-amine (Compound 28) | Human Topoisomerase I | 29 nM | ekb.egresearchgate.net |
| Pyrazolo[4,3-f]quinoline (Compound 2E) | Topoisomerase IIα | 88.3% inhibition (similar to etoposide) | mdpi.com |
| Acridine-thiosemicarbazone (DL-01, DL-07, DL-08) | Topoisomerase IIα | Inhibited activity at 100 µM |
Proteasome Inhibition
The proteasome is a large protein complex responsible for degrading unnecessary or damaged proteins that have been marked for destruction by ubiquitination. nih.gov This "cellular recycling" system is critical for maintaining protein homeostasis. Cancer cells, particularly those like multiple myeloma that produce large amounts of protein, are highly reliant on proteasome function, making it a key therapeutic target.
While drugs like bortezomib (B1684674) target the catalytic subunit of the proteasome, some quinoline derivatives have been found to act as proteasome inhibitors through different mechanisms. nih.govnih.gov For example, the structurally similar antimalarial drug chloroquine has been shown to allosterically modulate proteasome activity. nih.gov A quinolin-chlorobenzothioate derivative, QCBT7, was identified as a novel proteasome inhibitor that, unlike bortezomib, appears to target a regulatory subunit (Rpn11) rather than the catalytic core. nih.gov This activity leads to the accumulation of ubiquitylated proteins and induces cellular stress and cell death in cancer cells. nih.gov This alternative mechanism may offer an advantage against cancer cells that have developed resistance to catalytic site inhibitors. nih.gov Furthermore, quinoline-based inhibitors have been developed that show selectivity for the proteasome of the parasite T. b. brucei over the human proteasome, presenting a potential therapeutic window for parasitic diseases.
Inhibition of Peptide Deformylase (PDF)
Peptide deformylase (PDF) is a metalloenzyme that is essential for bacterial protein synthesis. In bacteria, protein synthesis is initiated with an N-formylmethionine residue. PDF's role is to remove this N-formyl group from the nascent polypeptide chain, a crucial step for producing mature, functional proteins. Because this process is essential for bacteria but not for mammalian cells (which initiate protein synthesis with methionine), PDF is a highly selective and promising target for the development of new antibacterial agents.
The development of PDF inhibitors is an active area of research, with several compounds having progressed to clinical trials. These inhibitors typically feature a scaffold that can chelate the metal ion (usually Fe²⁺ or Ni²⁺) in the enzyme's active site. While many known PDF inhibitors are peptidomimetic compounds containing hydroxamic acid or N-formyl hydroxylamine (B1172632) groups, there is ongoing research into other chemical scaffolds. Quinolines have been noted among various heterocyclic compounds being investigated for their potential as novel antibacterial agents, including those that might target PDF. However, the development of quinoline-based PDF inhibitors is still an emerging area compared to the more established mechanisms for this compound class.
Mycobacterial ATP Synthase Inhibition
The F1Fo-ATP synthase is a critical enzyme for the viability of Mycobacterium tuberculosis, the causative agent of tuberculosis (TB), making it a validated and attractive target for anti-TB drug development. ntu.edu.sgnih.govnih.gov This enzyme is essential for both replicating and dormant mycobacteria. nih.gov The diarylquinoline bedaquiline (B32110) (BDQ) was the first clinically approved drug to target mycobacterial ATP synthase. nih.govembopress.org However, the emergence of drug resistance and off-target effects has necessitated the search for new and improved inhibitors. nih.govembopress.org
Substituted chloroquinolines have been investigated as potential inhibitors of mycobacterial ATP synthase. nih.gov Research has shown that certain novel substituted chloroquinolines can inhibit Mycobacterium smegmatis ATP synthase with 50% inhibitory concentration (IC50) values in the low micromolar range. nih.gov These compounds have demonstrated bactericidal activity against non-replicating M. tuberculosis in hypoxic cultures and have been shown to reduce total cellular ATP levels in the bacilli. nih.gov Importantly, these compounds exhibit a high degree of selectivity, with significantly lower inhibition of mouse liver mitochondrial ATP synthase. nih.gov
Second-generation diarylquinolines, such as TBAJ-876, have been developed to improve upon the properties of bedaquiline. embopress.orgembopress.org Cryo-electron microscopy (cryoEM) studies have revealed that TBAJ-876 binds to the same sites on the ATP synthase as bedaquiline but with enhanced interactions, which is attributed to its aryl groups. embopress.orgbiorxiv.org Both bedaquiline and TBAJ-876 induce similar significant conformational changes in the ATP synthase, suggesting a common mechanism of inhibition that involves locking the enzyme in a conformation favorable for drug binding. nih.govembopress.orgbiorxiv.org These diarylquinolines bind to sites involving the c subunits of the rotor and the a subunit, which forms the proton-conducting pore, thereby blocking the rotation of the rotor and inhibiting ATP synthesis. biorxiv.orgnih.gov
Furthermore, other classes of compounds, such as squaramides (e.g., SQ31f) and novel compounds like GaMF1, also target the mycobacterial ATP synthase but through different binding interactions. ntu.edu.sgembopress.orgresearchgate.net SQ31f binds to a previously unknown pocket within the proton-conducting channel of the ATP synthase. embopress.orgembopress.org GaMF1, on the other hand, targets a specific loop on the γ subunit of the enzyme. ntu.edu.sgresearchgate.net The discovery of these alternative binding sites and inhibitors provides new avenues for the development of drugs that can overcome existing resistance mechanisms.
Table 1: Inhibition of Mycobacterial ATP Synthase by Selected Compounds
| Compound | Target | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|---|
| Substituted Chloroquinolines | M. smegmatis ATP synthase | 0.36-1.83 | Inhibition of ATP synthesis | nih.gov |
| Bedaquiline (BDQ) | Mycobacterial ATP synthase | - | Binds to c and a subunits, blocks rotor rotation | biorxiv.orgnih.gov |
| TBAJ-876 | M. smegmatis ATP synthase | - | Binds to the same sites as BDQ with improved interactions | embopress.orgbiorxiv.org |
| SQ31f | M. smegmatis ATP synthase | - | Binds to a novel pocket in the proton-conducting channel | embopress.orgembopress.org |
| GaMF1 | Mycobacterial ATP synthase | - | Targets the γ subunit loop | ntu.edu.sgresearchgate.net |
Inhibition of Helicase Unwinding Activity
DNA helicases are essential enzymes that unwind double-stranded DNA, a critical process in DNA replication, repair, and recombination. nih.gov Their vital role in these cellular processes makes them attractive targets for the development of anticancer and antiviral therapies. nih.gov Several chemotherapeutic agents have been shown to inhibit the activity of human DNA helicase II (Ku autoantigen). nih.gov
Quinoline-based compounds have demonstrated the ability to inhibit enzymes that act on DNA. biorxiv.orgnih.gov Certain quinoline derivatives have been found to inhibit human DNA methyltransferase DNMT1 and the bacterial adenine (B156593) methyltransferase Clostridioides difficile CamA. biorxiv.orgnih.gov The mechanism of inhibition for some of these compounds involves intercalation into the DNA substrate, leading to a conformational change in the enzyme that prevents its catalytic activity. biorxiv.orgnih.gov
While direct evidence for the inhibition of helicase unwinding activity by this compound is not explicitly detailed in the provided search results, the broader class of quinoline derivatives has shown activity against enzymes that interact with DNA. biorxiv.org For instance, a quinazoline (B50416) derivative, kzl052, has been shown to target the WRN helicase, inhibiting the growth of prostate cancer cells. mdpi.com This suggests that quinoline-based structures have the potential to be developed as helicase inhibitors. The Werner syndrome RecQ helicase (WRN) is a particularly interesting target, as its inhibition has shown synthetic lethality in cancer cells with microsatellite instability (MSI). nih.gov A clinical-stage WRN helicase inhibitor, HRO761, has been shown to bind at the interface of the D1 and D2 helicase domains, locking the enzyme in an inactive state. nih.gov
Table 2: Inhibition of DNA Interacting Enzymes by Quinoline-based Compounds
| Compound Class | Target Enzyme | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|---|
| Quinoline derivatives | Human DNMT1, C. difficile CamA | 1.9-3.5 | DNA intercalation, conformational change in enzyme | biorxiv.org |
| Quinazoline derivative (kzl052) | WRN Helicase | 0.11-0.39 | Targeting WRN protein | mdpi.com |
| HRO761 | WRN Helicase | - | Allosteric inhibition, locking enzyme in an inactive conformation | nih.gov |
Identification of Specific Biological Targets and Binding Interactions
The biological activity of this compound and its analogs is a direct consequence of their interaction with specific molecular targets. As discussed previously, a primary target for certain quinoline derivatives is the mycobacterial ATP synthase. nih.govnih.govembopress.org High-resolution cryoEM studies have provided detailed insights into the binding interactions of diarylquinolines like bedaquiline and TBAJ-876. embopress.orgbiorxiv.org These compounds bind to a hydrophobic pocket formed by the c-ring and the 'a' subunit of the ATP synthase, effectively stalling the rotation of the c-ring and thereby inhibiting ATP synthesis. biorxiv.orgnih.gov The improved binding of second-generation diarylquinolines is attributed to more favorable interactions of their aryl groups with the enzyme's a and c subunits. embopress.orgbiorxiv.org
Beyond mycobacterial enzymes, quinoline-based compounds have been shown to target a range of other proteins. For instance, certain quinoline derivatives have been designed as dual inhibitors of SARS-CoV-2 main protease (MPro) and papain-like protease (PLPro), both of which are cysteine proteases crucial for viral replication. nih.gov The proposed mechanism involves the covalent binding of the 2-chloroquinoline (B121035) moiety to the catalytic cysteine residue in the active site of these proteases. nih.gov
Furthermore, quinoline-based compounds have been identified as inhibitors of DNA methyltransferases (DNMTs). biorxiv.orgnih.gov Structural studies have revealed that these compounds can intercalate into the minor groove of DNA when it is bound to the enzyme, leading to a significant conformational shift that displaces the catalytic domain from the DNA. biorxiv.orgnih.gov This mode of action highlights that the DNA itself can be the initial binding partner for these compounds, which then indirectly leads to enzyme inhibition.
Modulation of Cellular Signaling Pathways Involved in Cell Growth and Apoptosis
The anticancer potential of quinoline derivatives is often linked to their ability to modulate cellular signaling pathways that control cell proliferation, survival, and apoptosis. One such critical pathway is the PI3K/AKT/mTOR signaling cascade, which is frequently dysregulated in various cancers.
A synthesized analog, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, has been shown to exert its cytotoxic effects on colorectal cancer cells by modulating the PI3K/AKT/mTOR pathway. nih.gov The inhibition of this pathway by the compound leads to a cascade of downstream effects, including the arrest of the cell cycle at the G2/M phase, an increase in the production of reactive oxygen species (ROS), a reduction in the mitochondrial membrane potential, and ultimately, the induction of apoptosis. nih.gov
Another important mechanism through which quinoline analogs can induce an anticancer response is by triggering the DNA damage response. One quinoline-based compound was found to activate p53 in cancer cells, a key tumor suppressor protein that responds to cellular stress, including DNA damage. biorxiv.orgnih.gov The activation of p53 can lead to cell cycle arrest, allowing for DNA repair, or if the damage is too severe, it can initiate apoptosis.
The ability of these compounds to interfere with fundamental cellular processes highlights their potential as scaffolds for the development of novel therapeutic agents.
Structure Activity Relationship Sar Studies of 2 Chloro 3 2 Chloroethyl Quinoline Derivatives
Impact of Quinoline (B57606) Substituents on Biological Potency
The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. nih.govbiointerfaceresearch.comrsc.orgnih.gov Extensive research has demonstrated that even minor alterations can lead to substantial changes in efficacy and target selectivity. nih.govnih.gov
Role of Halogen Atom Position and Nature
The position and type of halogen atom on the quinoline ring play a crucial role in determining the biological activity of 2-chloro-3-(2-chloroethyl)quinoline derivatives. For instance, the presence of a chlorine atom at the C-7 position is a common feature in many biologically active quinoline compounds. nih.gov
Studies on various quinoline analogs have shown that the introduction of a halogen, particularly fluorine, on the benzene (B151609) ring can significantly enhance biological activities. nih.gov For example, certain fluorinated quinoline derivatives have demonstrated potent anticonvulsant properties. nih.gov In some instances, the presence of a chloro group at the C-2 position can lead to a loss of activity, whereas an electron-donating group at the same position can enhance it. rsc.orgnih.gov
The nature of the halogen also matters. In a series of 5,7-dihalido-8-hydroxyquinoline ruthenium(II) complexes, systematic variation of the halide substituents (chloro, bromo, iodo) at the 5- and 7-positions was explored. acs.org While the substitution pattern had a minor impact on cytotoxic activity, the nature of the halido leaving group was significant in some cases. acs.org
Influence of Alkyl and Alkoxy Group Variations
For instance, the presence of a methyl group at the C-5 position of the quinoline ring has been shown to result in more potent anticancer activity compared to substitution at the C-6 position. biointerfaceresearch.com In another study, the presence of an electron-donating methoxy (B1213986) group (OCH3) at the C-2 position of a quinoline-imidazole hybrid enhanced its antimalarial activity. rsc.orgnih.gov Furthermore, some 5-methoxylquinoline derivatives have been identified as potent inhibitors of EZH2, a target in cancer therapy. biointerfaceresearch.com
The following table summarizes the impact of various alkyl and alkoxy substitutions on the biological activity of quinoline derivatives:
Significance of the Chloroethyl Side Chain and its Modifications
The chloroethyl side chain at the C-3 position of the quinoline ring is a critical pharmacophore that significantly contributes to the biological activity of these compounds. nih.gov Modifications to this side chain have been a key strategy in the development of more potent and selective therapeutic agents. nih.gov
The reactivity of the chloroethyl group allows for its conversion into various other functional groups, leading to a diverse range of derivatives with altered biological profiles. For example, the chloroethyl moiety can act as an alkylating agent, a property that is often associated with anticancer activity. nih.gov
Stereochemical Considerations and Enantiomeric Activity in Quinoline Analogs
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. researchgate.netnih.gov For chiral quinoline analogs, the different enantiomers (non-superimposable mirror images) can exhibit distinct pharmacological and toxicological profiles. researchgate.net This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. nih.gov
A notable example is the evaluation of the enantiomers of aristoquinoline, a quinoline-containing alkaloid. nih.gov Studies revealed that one enantiomer was significantly more potent than the other at the α3β4 nicotinic acetylcholine (B1216132) receptor, highlighting the importance of stereochemistry in receptor binding and activity. nih.gov
The synthesis of chirally pure compounds is therefore a critical aspect of drug development to ensure optimal efficacy and minimize potential side effects associated with the less active or more toxic enantiomer. google.com
Design Principles for Optimizing Efficacy and Reducing Toxicity
The rational design of quinoline-based therapeutic agents involves a multifaceted approach aimed at maximizing biological efficacy while minimizing toxicity. A key strategy is the application of structure-activity relationship (SAR) studies, which provide insights into how specific structural features influence the compound's activity. nih.govresearchgate.net
One important design principle is the modification of the quinoline scaffold to enhance target selectivity. By understanding the structural requirements of the target protein's binding site, medicinal chemists can design molecules with improved affinity and potency. rsc.org For example, in the design of EGFR tyrosine kinase inhibitors, specific hydrophobic and hydrogen-bonding interactions are crucial for effective binding. rsc.org
Another critical aspect is the optimization of pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). This can be achieved by modifying the lipophilicity and other physicochemical properties of the molecule. researchgate.net
Molecular Hybridization Strategies for Novel Therapeutic Agents
Molecular hybridization is an innovative drug design strategy that involves combining two or more pharmacophoric units into a single molecule. researchgate.netresearchgate.net This approach aims to create novel therapeutic agents with enhanced biological activity, improved affinity and potency, and potentially reduced side effects or drug resistance. researchgate.netnih.gov
The quinoline scaffold is a popular choice for molecular hybridization due to its versatile biological activities. researchgate.netdntb.gov.ua It has been successfully combined with various other pharmacophores, such as chalcones, to create hybrid molecules with potent anticancer properties. nih.govnih.gov These hybrids often exhibit multi-target activity, which can be advantageous in treating complex diseases like cancer. nih.gov
For instance, quinoline-chalcone hybrids have been shown to act as tubulin polymerization inhibitors, induce apoptosis, and inhibit topoisomerases. rsc.org Similarly, the hybridization of quinoline with other heterocyclic moieties, such as 1,3,4-oxadiazole, has led to the development of dual anticancer and antimicrobial agents. rsc.org
The following table provides examples of molecular hybridization strategies involving the quinoline scaffold:
Computational and in Silico Approaches in 2 Chloro 3 2 Chloroethyl Quinoline Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a prominent computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target, typically a protein. This method is crucial in structure-based drug design for elucidating potential mechanisms of action. In the context of 2-chloroquinoline (B121035) research, docking studies have been instrumental in identifying and optimizing interactions with various biological targets.
Research on derivatives of the closely related precursor, 2-chloroquinoline-3-carbaldehyde, has demonstrated significant potential across different therapeutic areas. For instance, molecular docking has been used to evaluate quinoline (B57606) derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV. nih.gov In these studies, synthesized compounds were docked into the binding site of HIV reverse transcriptase (PDB ID: 4I2P) to determine their binding affinity and interaction patterns. nih.gov The results indicated that quinoline derivatives with chloro and bromo substitutions showed potent activity, with some compounds exhibiting higher docking scores than standard drugs like rilpivirine and elvitegravir. nih.gov
Similarly, docking studies have explored the potential of 2-chloro-3-formylquinoline and its indole analogues against antibacterial and antifungal protein targets. researchgate.net These in silico analyses revealed key binding interactions, including hydrogen bonding, pi-stacking, and hydrophobic interactions, which are critical for their biological activity. researchgate.net For example, thiopyrano[2,3-b]quinoline derivatives, synthesized from 2-chloro-3-carbaldehyde quinoline, were docked against the CB1a protein, showing binding affinities ranging from -5.3 to -6.1 Kcal/mol and interactions with key amino acid residues like LYS-7, LYS-11, and TRP-12. nih.gov
| Derivative Class | Protein Target | PDB ID | Key Findings | Reference |
|---|---|---|---|---|
| Pyrazoline and Pyrimidine containing quinoline | HIV Reverse Transcriptase | 4I2P | Good binding interactions; one compound showed a docking score of –10.675, higher than standard drugs. | nih.gov |
| 2H-thiopyrano[2,3-b]quinoline derivatives | CB1a | Not Specified | Binding affinity of -5.3 to -6.1 Kcal/mol; interactions with ILE-8, LYS-7, VAL-14, etc. | nih.gov |
| 2-chloro-3-formylquinoline | Antibacterial (Mouse Profilin IIa) & Antifungal (Fungal protease inhibitor) | 2V8F & 3BT4 | Revealed binding energy, hydrophobic interactions, and hydrogen bonding. | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of compounds with their biological activity. These models are invaluable for predicting the activity of novel compounds and for understanding the structural features that govern their potency.
A three-dimensional QSAR (3D-QSAR) study was conducted on a series of 2-chloroquinoline derivatives to analyze their in vitro antitubercular activity against Mycobacterium tuberculosis H37 RV. nih.gov Using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), statistically significant models were developed. nih.gov These models successfully correlated the chemical structures of the quinoline derivatives with their antimycobacterial activity. nih.gov The contour maps generated from the CoMFA and CoMSIA models helped identify key structural features relevant to biological activity, providing insights that can be used to design more potent antitubercular agents based on the 2-chloroquinoline scaffold. nih.gov
More recent studies in 2024 have further advanced QSAR modeling for quinoline derivatives in the context of antimalarial research. mdpi.comnih.govresearchgate.net Researchers developed robust 2D and 3D-QSAR models for a large dataset of compounds with activity against Plasmodium falciparum. The final validated models demonstrated high predictive capacity, with test set r² values of 0.878 for CoMFA and 0.845 for the 2D-QSAR model. nih.govresearchgate.net These models were experimentally validated through the synthesis and evaluation of new quinoline derivatives, confirming their accuracy in predicting antimalarial activity and guiding the design of compounds with low cytotoxicity. mdpi.comnih.gov
ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicity Prediction
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions are critical components of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and safety profile.
Toxicity prediction is another crucial application of in silico modeling. QSAR models have been employed to predict the acute oral toxicity (LD50) of derivatives of (3-(2-chloroquinolin-3-yl)oxiran-2-yl)(phenyl)methanone in rats. researchgate.net This approach uses various QSAR methodologies to estimate toxicity, providing a preliminary screening of the safety of newly designed compounds. researchgate.net Such predictions help in identifying potentially toxic compounds early in the discovery process, saving resources and guiding the design of safer alternatives. researchgate.net Further research on a set of quinoline derivatives as c-MET inhibitors for cancer treatment also involved in silico toxicity profiling, where parameters like Lowest Observed Adverse Effect Level (LOAEL) were predicted to evaluate the safety margin of the compounds. nih.gov
| Compound Series | In Silico Approach | Key Findings | Reference |
|---|---|---|---|
| Ester derivatives of 6-substituted-2-chloroquinoline-3-carbaldehyde | ADME Prediction | Synthesized compounds possess reliable ADME properties. | asianpubs.orgresearchgate.net |
| (3-(2-chloroquinolin-3-yl)oxiran-2-yl)(phenyl)methanone derivatives | QSAR for Toxicity Prediction | Predicted oral rat LD50 values to screen for acute toxicity. | researchgate.net |
| 4-(2-fluorophenoxy) quinoline derivatives | Toxicity Profiling (LOAEL prediction) | Predicted LOAEL values ranged from 0.237 to 75.683 mg/kg/day, identifying compounds with promising safety profiles. | nih.gov |
Quantum Mechanical Studies and Spectroscopic Analysis
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic structure, reactivity, and spectroscopic properties of molecules. For 2-chloroquinoline-3-carboxaldehyde, a close analog and key precursor, extensive DFT studies have been performed. researchgate.netnih.gov
Using the B3LYP functional with the 6-311++G(d,p) basis set, researchers have optimized the molecular geometry and analyzed the vibrational spectra (FT-IR and FT-Raman) of the compound. researchgate.netnih.gov These computational results were compared with experimental data, showing good agreement and allowing for detailed vibrational assignments. nih.gov Such studies also explore various molecular properties, including:
Natural Bond Orbital (NBO) analysis: To understand charge delocalization and hyperconjugative interactions. researchgate.netnih.gov
Frontier Molecular Orbitals (HOMO-LUMO): To analyze chemical reactivity and kinetic stability. researchgate.net
Molecular Electrostatic Potential (MEP): To identify reactive sites for electrophilic and nucleophilic attack. researchgate.net
Non-Linear Optical (NLO) properties: To calculate polarizability and hyperpolarizability, assessing the material's potential in optical applications. researchgate.net
These quantum computational studies provide a fundamental understanding of the molecule's electronic characteristics, which underpins its chemical behavior and biological activity. researchgate.netnih.gov
Molecular Dynamics (MD) Simulations for Conformational Stability
Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules and molecular complexes over time. This technique provides insights into the conformational stability of ligand-protein interactions predicted by molecular docking.
In the study of quinoline derivatives, MD simulations have been applied to validate docking results and assess the stability of the ligand within the protein's binding pocket. For instance, MD simulations were used to study quinoline-3-carboxamide derivatives as inhibitors of ATM kinase. mdpi.com The simulations, performed using software like NAMD, help analyze the trajectory of the complex, revealing that the protein remains stable during the simulation, thus confirming the stability of the predicted binding mode. mdpi.com
Similarly, when investigating quinoline derivatives as protease inhibitors for SARS-CoV-2, MD simulations were employed to analyze the docked complex. researchgate.net By monitoring parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, researchers can confirm that the ligand maintains its binding pose with only minor fluctuations, indicating a stable interaction. researchgate.net These simulations provide a more realistic, dynamic picture of the ligand-receptor interaction than static docking poses alone, offering greater confidence in the predicted binding mode and stability. mdpi.comnih.gov
Challenges and Future Research Directions for 2 Chloro 3 2 Chloroethyl Quinoline
Overcoming Drug Resistance Mechanisms in Pathogens and Cancer Cells
A significant hurdle in the therapeutic application of new agents is the development of drug resistance. Both pathogenic microorganisms and cancer cells have evolved sophisticated mechanisms to evade the effects of chemotherapy.
In Pathogens: Resistance to quinolone-based antimicrobials is well-documented and typically arises from two primary mechanisms: alterations in the target enzymes (DNA gyrase and topoisomerase IV) that reduce drug binding, and decreased intracellular drug accumulation. chemmethod.commdpi.comresearchgate.netfrontiersin.org The latter is often due to the overexpression of efflux pumps, which actively transport the drug out of the cell. mdpi.comresearchgate.net Future research on 2-Chloro-3-(2-chloroethyl)quinoline and its derivatives as antimicrobial agents must address these challenges. Strategies could involve designing analogs that can effectively inhibit mutated target enzymes or that are poor substrates for common efflux pumps.
In Cancer Cells: Multidrug resistance (MDR) in cancer is a major cause of chemotherapy failure. nih.gov A key player in MDR is the P-glycoprotein (P-gp) efflux pump, which reduces the intracellular concentration of various anticancer drugs. nih.gov Quinoline (B57606) derivatives have shown promise in overcoming MDR, with some acting as P-gp inhibitors. nih.gov For this compound, a critical area of investigation will be to determine if it or its future analogs can evade or inhibit efflux pumps like P-gp. Another mechanism of resistance involves the upregulation of anti-apoptotic pathways. Some quinoline derivatives have been shown to induce apoptosis, and future work should explore if this compound can effectively trigger programmed cell death even in resistant cancer cell lines. nih.govacs.org
Mechanisms of Drug Resistance
| Type of Resistance | Mechanism | Affected Cells | Potential Counter-Strategy for Quinoline Derivatives |
|---|---|---|---|
| Target Modification | Mutations in DNA gyrase and topoisomerase IV reduce drug binding affinity. mdpi.comfrontiersin.org | Bacteria | Design analogs that bind to mutated targets. |
| Drug Efflux | Overexpression of efflux pumps (e.g., P-glycoprotein) actively removes the drug from the cell. nih.govnih.gov | Cancer Cells, Bacteria | Develop derivatives that are not substrates for efflux pumps or that inhibit pump function. nih.gov |
| Altered Permeability | Changes in the cell envelope reduce drug uptake. mdpi.com | Bacteria | Modify compound lipophilicity to enhance membrane traversal. |
Development of Novel Analogs with Enhanced Potency and Selectivity
The versatility of the quinoline scaffold allows for extensive chemical modification to optimize its pharmacological properties. news-medical.net The development of novel analogs of this compound is a crucial step toward creating more potent and selective therapeutic agents.
Structure-Activity Relationship (SAR) studies are fundamental to this process. acs.orgnews-medical.net These studies involve synthesizing a series of related compounds and evaluating how specific structural changes affect their biological activity. For quinoline-based anticancer agents, SAR studies have shown that substituents at different positions on the quinoline ring can dramatically influence potency and selectivity. orientjchem.orgnews-medical.net For instance, the introduction of hydroxyl or methoxy (B1213986) groups has been shown to improve antitumor activity in some contexts. news-medical.net
Future research on this compound should involve systematic modifications at various positions of the quinoline ring. Key areas for exploration include:
Modification of the Chloroethyl Group: Altering the length of the alkyl chain or replacing the chlorine with other leaving groups could modulate reactivity and targeting.
Substitution on the Quinoline Core: Introducing different functional groups (e.g., fluoro, methoxy, amino) at various positions could enhance binding to biological targets and improve pharmacokinetic properties. For example, a fluorine atom at the 6-position has been shown to significantly enhance antibacterial activity in some quinolines. news-medical.net
Hybridization: Combining the this compound scaffold with other pharmacophores known for specific biological activities (e.g., chalcones, imidazoles) could create hybrid molecules with dual modes of action or synergistic effects. acs.orgmdpi.com
Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can accelerate the design of new analogs by predicting their binding affinity to specific targets and their potential activity. nih.gov This in-silico approach helps prioritize the synthesis of the most promising candidates, saving time and resources. nih.gov
Strategies for Improved Bioavailability and Targeted Delivery (e.g., lipid-based nanoparticles)
Poor bioavailability is a common challenge for many promising drug candidates, limiting their clinical utility. nih.gov Issues such as low aqueous solubility and rapid metabolism can prevent a sufficient concentration of the drug from reaching its target site. Nanotechnology offers powerful strategies to overcome these limitations.
Lipid-based nanoparticles (LBNPs) have emerged as highly effective drug delivery systems. researchgate.netfrontiersin.org These carriers, which include solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), can encapsulate hydrophobic drugs like many quinoline derivatives, improving their solubility and protecting them from premature degradation in the body. researchgate.net
Key Advantages of Lipid-Based Nanoparticle Delivery:
Enhanced Solubility: LBNPs can carry poorly soluble compounds, facilitating their administration. frontiersin.org
Improved Stability: The lipid matrix protects the encapsulated drug from enzymatic degradation, extending its circulation time.
Controlled Release: The formulation can be tuned to release the drug in a sustained manner over time, maintaining therapeutic concentrations.
Targeted Delivery: Nanoparticles can be engineered to accumulate preferentially in tumor tissues through the Enhanced Permeability and Retention (EPR) effect. Furthermore, their surfaces can be decorated with specific ligands (e.g., antibodies, peptides) to actively target receptors overexpressed on cancer cells, thereby increasing efficacy and reducing off-target side effects.
Future research should focus on formulating this compound into LBNPs. Studies would need to optimize particle size, drug loading capacity, and release kinetics. Encapsulating this compound within SLNs or NLCs could significantly enhance its therapeutic index, making it a more viable candidate for clinical development. researchgate.net
Comparison of Lipid-Based Nanocarriers
| Nanocarrier Type | Core Composition | Key Advantages | Relevance for this compound |
|---|---|---|---|
| Solid Lipid Nanoparticles (SLNs) | Solid Lipid | High stability, controlled release, biocompatibility. researchgate.net | Can improve stability and provide sustained release. |
| Nanostructured Lipid Carriers (NLCs) | Blend of Solid and Liquid Lipids | Higher drug loading capacity, reduced drug expulsion during storage. researchgate.net | May allow for higher encapsulation efficiency and better stability than SLNs. |
| Liposomes | Aqueous core surrounded by a phospholipid bilayer | Can carry both hydrophilic and hydrophobic drugs, well-established platform. researchgate.netfrontiersin.org | A versatile option for improving delivery and reducing toxicity. |
Integration of "Omics" Data for Comprehensive Biological Profiling
To fully understand the therapeutic potential and mechanism of action of this compound, a systems-level approach is necessary. The integration of multi-omics data—including genomics, proteomics, and metabolomics—provides a comprehensive view of how a compound affects biological systems. mdpi.comnih.gov
Proteomics: This approach can identify the specific proteins that a drug interacts with. Functional proteomics has been used to identify novel protein targets for other quinoline drugs by exploiting their structural similarities to natural ligands like ATP. nih.gov Applying proteomic techniques to this compound could uncover its direct molecular targets and off-target interactions, providing crucial insights into its efficacy and potential toxicity. nih.govnih.gov
Genomics and Transcriptomics: Analyzing changes in gene and RNA expression following treatment can reveal the cellular pathways modulated by the compound. This can help elucidate its mechanism of action, identify biomarkers for patient stratification, and uncover potential mechanisms of resistance.
Metabolomics: Studying the metabolic profile of cells or organisms after drug exposure can reveal how the compound alters cellular metabolism. This is particularly relevant for anticancer agents, as cancer cells often have altered metabolic pathways. It can also provide information on how the drug itself is metabolized.
Integrating these different omics datasets offers a powerful, holistic understanding of the drug's effects. This systems biology approach can facilitate the discovery of predictive biomarkers, help in designing rational combination therapies, and provide a more complete picture of the compound's biological profile before it enters costly clinical trials.
Pre-clinical and Clinical Translation Perspectives for Therapeutic Applications
The ultimate goal of developing a new compound is its successful translation into a clinical therapeutic. This pathway is long and fraught with challenges, requiring rigorous pre-clinical evaluation and carefully designed clinical trials.
Pre-clinical Development: Before human trials can begin, this compound and its optimized analogs must undergo extensive pre-clinical testing. This includes:
In Vitro Studies: Comprehensive screening against a wide panel of cancer cell lines (including resistant ones) and pathogenic microbes to determine the spectrum of activity and potency (e.g., IC50 values).
In Vivo Studies: Evaluation in animal models of disease (e.g., tumor xenografts in mice) to assess efficacy, toxicity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME).
Toxicology and Safety Pharmacology: Detailed studies to identify potential adverse effects and determine a safe starting dose for human trials.
Clinical Translation: Several quinoline-based compounds, such as Anlotinib and Bosutinib, are already used clinically to treat cancer, demonstrating the therapeutic potential of this scaffold. nih.gov The journey for a new entity like this compound would involve a phased approach:
Phase I Trials: Primarily focused on safety, determining the maximum tolerated dose (MTD) and characterizing the pharmacokinetic profile in a small group of patients.
Phase II Trials: Assessing the drug's efficacy in a specific patient population and further evaluating its safety.
Phase III Trials: Large-scale, multicenter trials comparing the new drug to the current standard of care to confirm its efficacy and safety.
The development of predictive biomarkers, identified through "omics" profiling, will be critical for designing "smarter" clinical trials. By selecting patients who are most likely to respond to the drug, the probability of trial success can be significantly increased, paving the way for a more personalized and effective medicine.
Conclusion
Summary of Key Research Advances in 2-Chloro-3-(2-chloroethyl)quinoline and its Derivatives
Research into this compound has primarily focused on its role as a versatile intermediate for the synthesis of novel heterocyclic systems and its potential as a lead compound in drug discovery, particularly in oncology and infectious diseases. The presence of two reactive chlorine atoms—one on the quinoline (B57606) ring and one on the ethyl side chain—provides a platform for extensive chemical modification, leading to a diverse array of derivatives with varied biological activities.
Anticancer Research:
A significant body of research has been dedicated to exploring the anticancer properties of derivatives of the 2-chloro-quinoline core. arabjchem.orgglobalresearchonline.net In vitro studies have demonstrated that certain derivatives exhibit significant cytotoxicity against various cancer cell lines, including those of the breast and lungs. The mechanism of action is often attributed to the induction of apoptosis and the inhibition of cell proliferation. nih.gov
One notable area of advancement is the synthesis of 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives. nih.gov These compounds have shown potent in vitro antiproliferative activity against several human cancer cell lines, including HepG2 (liver cancer), SKOV-3 (ovarian cancer), NCI-H460 (lung cancer), and BEL-7404 (liver cancer). nih.gov Importantly, many of these derivatives displayed lower cytotoxicity towards normal human cell lines compared to established chemotherapy drugs like 5-fluorouracil (B62378) and cisplatin. nih.gov
Further mechanistic studies on a representative compound from this series, 3a₁ , revealed that it induces apoptosis by regulating the expression of key apoptotic proteins such as Bax, Bcl-2, and caspases, and also causes cell cycle arrest at the G2/M phase. nih.gov In vivo studies using a HepG2 xenograft mouse model confirmed the potent antitumor activity of compound 3a₁ . nih.gov These findings underscore the potential of this class of derivatives as effective and potentially safer anticancer agents. nih.gov
Modifications to the 2-chloroethyl side chain have also been shown to significantly enhance cytotoxic effects against various cancer cell lines, indicating that structural variations are a promising strategy for developing potent anti-cancer agents.
Table 1: Anticancer Activity of Selected 2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline Derivatives
| Compound | Target Cell Lines | Key Findings | Reference |
|---|---|---|---|
| A series of 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives | HepG2, SKOV-3, NCI-H460, BEL-7404 | Exhibited moderate to high inhibitory activities. Most compounds showed lower cytotoxicity against normal HL-7702 cells compared to 5-FU and cisplatin. | nih.gov |
| 3a₁ (a representative derivative) | HepG2 | Showed effective inhibition of tumor growth in a xenograft mouse model. Induced apoptosis and cell cycle arrest at the G2/M phase. | nih.gov |
Antimicrobial Research:
The quinoline nucleus is a well-established pharmacophore in antimicrobial drug discovery. nih.govnih.gov Derivatives of 2-chloro-quinoline have been synthesized and evaluated for their antibacterial and antifungal activities. researchgate.netorientjchem.orgnih.gov For instance, a series of azetidin-2-one (B1220530) fused 2-chloro-3-formyl quinoline derivatives were synthesized and tested against various microbial strains. researchgate.netorientjchem.org
These compounds demonstrated notable inhibitory activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as the fungus Candida albicans. researchgate.netorientjchem.org Several derivatives were found to be more potent than the standard drugs used for comparison. orientjchem.org This line of research highlights the potential of modifying the 2-chloro-quinoline scaffold to develop new antimicrobial agents to combat infectious diseases and the growing threat of drug resistance. nih.gov
Table 2: Antimicrobial Activity of Azetidin-2-one Fused 2-Chloro-3-formyl Quinoline Derivatives
| Compound Series | Tested Organisms | Key Findings | Reference |
|---|
Antimalarial Research:
The quinoline core is central to many antimalarial drugs. nih.govnih.gov Research has extended to derivatives of 2-chloro-quinoline for this application. For example, (E) 2-(2'-Chloro-3'-quinolinylmethylidene)-5,7-dimethoxyindanones were synthesized from 2-chloro-3-formylquinoline and evaluated for their antimalarial potential. researchgate.net Similarly, 3-[(2-Chloroquinolin-3-yl) methylene]-5-phenylfuran-2(3H)-one derivatives have been synthesized and assessed for their antimalarial activity, with some compounds showing excellent efficacy. researchgate.net These studies suggest that the 2-chloro-quinoline moiety can serve as a valuable building block for the development of new antimalarial agents. researchgate.netnih.gov
Prospects for Future Therapeutic Development and Research Opportunities
The diverse biological activities demonstrated by derivatives of this compound pave the way for numerous future research and development opportunities. The established synthetic routes allow for the creation of extensive compound libraries for screening against a wide range of therapeutic targets. nih.gov
Future directions in anticancer drug development could include:
Optimization of Lead Compounds: The promising antitumor activity of compounds like the 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives warrants further optimization to enhance their efficacy and safety profiles. nih.gov
Elucidation of Mechanisms: Deeper investigation into the molecular mechanisms of action of these compounds could reveal novel cellular targets and pathways, aiding in the rational design of next-generation anticancer drugs. arabjchem.orgnih.gov
Combination Therapies: Exploring the synergistic effects of these quinoline derivatives in combination with existing chemotherapeutic agents could lead to more effective cancer treatment regimens with potentially lower side effects.
In the realm of antimicrobial research, future opportunities include:
Broad-Spectrum Agents: The development of derivatives with broad-spectrum activity against a range of bacterial and fungal pathogens is a critical area of focus, especially in light of increasing antimicrobial resistance. nih.govnih.gov
Targeting Resistant Strains: Synthesizing and testing new derivatives against drug-resistant microbial strains is a high-priority research area. nih.gov
Hybrid Molecules: The strategy of creating hybrid molecules by combining the 2-chloro-quinoline scaffold with other known antimicrobial pharmacophores could lead to compounds with dual modes of action and improved potency. nih.gov
Expanding Therapeutic Horizons:
Beyond cancer and infectious diseases, the inherent versatility of the quinoline scaffold suggests that derivatives of this compound could be explored for other therapeutic applications, such as anti-inflammatory, antiviral, and neuroprotective agents. nih.govresearchgate.net The development of novel synthetic methodologies will continue to be crucial for accessing structurally diverse derivatives for biological evaluation. nih.govrsc.org
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Chloro-3-(2-chloroethyl)quinoline, and how are reaction conditions optimized?
- Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, refluxing ethyl 6-chloro-1,2-dihydro-2-oxo-4-phenylquinoline-3-carboxylate with 2-chloro-3-(chloromethyl)-7,8-dimethylquinoline in DMF/THF using KOtBu as a base yields quinolinylquinoline derivatives. Critical parameters include solvent choice (polar aprotic solvents like DMF enhance reactivity), temperature (343 K for 1 h), and stoichiometric control of reagents (1:1 molar ratio). Reaction progress is monitored via TLC, and purification involves recrystallization from chloroform or acetone . Alternative routes may employ reductive amination (e.g., NaBH3CN for imine reduction) to introduce functional groups .
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer: X-ray crystallography is the gold standard for structural confirmation. Key metrics include dihedral angles between quinoline rings (e.g., 4.17° deviation in related derivatives) and intramolecular interactions (C–H⋯O/N, π–π stacking). For example, weak π–π interactions (3.766–3.798 Å) stabilize crystal packing . Spectroscopic techniques complement crystallography:
- IR : Peaks at 1623–1690 cm⁻¹ indicate C=O/C=N stretching in carbaldehydes .
- NMR : Chemical shifts for chloroethyl protons (δ ~4.5–5.0 ppm) and quinoline aromatic protons (δ ~7.0–8.5 ppm) confirm substitution patterns.
Advanced Research Questions
Q. How do steric and electronic effects of the chloroethyl group influence reactivity in cross-coupling reactions?
- Methodological Answer: The chloroethyl group introduces steric hindrance near the quinoline core, affecting regioselectivity in Suzuki-Miyaura or Buchwald-Hartwig couplings. Computational studies (DFT calculations) can predict reactive sites by analyzing electron density maps and frontier molecular orbitals. Experimentally, competitive reactions with substituted aryl boronic acids or amines under controlled Pd catalysis (e.g., Pd(PPh₃)₄) reveal preferential coupling at less hindered positions. Kinetic studies (variable-temperature NMR) further elucidate steric effects on reaction rates .
Q. How can contradictory data between spectroscopic and crystallographic results be resolved?
- Methodological Answer: Discrepancies may arise from dynamic processes (e.g., conformational flexibility in solution vs. solid-state rigidity). Strategies include:
- Variable-Temperature Studies : NMR at low temperatures to "freeze" conformers.
- SC-XRD vs. PXRD : Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths/angles, while powder XRD (PXRD) assesses bulk crystallinity.
- Computational Validation : Molecular dynamics simulations (e.g., Gaussian or ORCA) model solution-phase behavior and compare with experimental data .
Q. What strategies are employed to correlate substituent effects with biological activity in quinoline derivatives?
- Methodological Answer: Structure-activity relationship (SAR) studies systematically vary substituents (e.g., chloro, methyl, methoxy) and assess biological endpoints (e.g., IC₅₀ in antimicrobial assays). For example:
- In Vitro Screening : Derivatives are tested against Plasmodium falciparum for antimalarial activity, with logP values (lipophilicity) correlated to membrane permeability .
- Docking Studies : AutoDock or Schrödinger software predicts binding affinities to target proteins (e.g., DHFR in malaria parasites). Chloroethyl groups may enhance hydrophobic interactions in enzyme active sites .
Methodological Considerations
Q. What ethical and safety protocols are critical when handling this compound?
- Methodological Answer:
- Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential respiratory/skin irritation .
- Waste Disposal : Halogenated byproducts require neutralization before disposal (e.g., treatment with NaOH/EtOH).
- Ethical Compliance : For biological testing, obtain approval from institutional review boards (IRBs) and adhere to OECD guidelines for in vitro/in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
